Predicted CK2α ATP-Competitive Inhibition Potency vs. 4,7-Dimethyl-2-Methylimidazole Regioisomer
Computational docking predicts that 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole inhibits CK2α with an IC₅₀ in the 0.8–1.2 µM range. In contrast, the 4,7-dimethyl regioisomer bearing a 2-methyl group on the imidazole ring is anticipated to suffer a potency loss due to steric hindrance with the Phe121 residue of CK2α, as the 2-methyl substituent and altered methyl positioning disrupt the optimal binding conformation . The predicted binding mode involves hydrogen bonding through the azetidine NH and π-π stacking between the benzothiazole ring and Phe121 .
| Evidence Dimension | Predicted CK2α IC₅₀ |
|---|---|
| Target Compound Data | 0.8–1.2 µM (predicted docking) |
| Comparator Or Baseline | 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethyl-1,3-benzothiazole (predicted weaker, no numerical IC₅₀ provided) |
| Quantified Difference | Qualitative loss of potency anticipated; exact fold-change not reported |
| Conditions | In silico docking against CK2α crystal structure; AMBER ff14SB force field |
Why This Matters
For researchers prioritizing CK2α inhibitor development, the 4,6-dimethyl, non-2-methylimidazole substitution pattern of CAS 2549056-57-5 is computationally preferred to maintain binding pocket complementarity.
